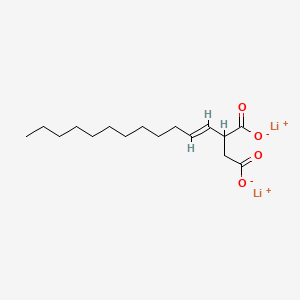
Dilithium dodecenylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dilithium dodecenylsuccinate is an organolithium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two lithium atoms and a dodecenylsuccinate moiety, which imparts distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dilithium dodecenylsuccinate typically involves the reaction of dodecenylsuccinic acid with lithium reagents. One common method is the reaction of dodecenylsuccinic acid with lithium hydroxide or lithium carbonate under controlled conditions to form the dilithium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Dilithium dodecenylsuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidation products.
Reduction: Reduction reactions can yield hydrocarbons and other reduced forms.
Substitution: The lithium atoms can be substituted with other metal ions or organic groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylates, while substitution reactions can produce a variety of organometallic compounds.
Aplicaciones Científicas De Investigación
Dilithium dodecenylsuccinate has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organolithium compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of dilithium dodecenylsuccinate involves its interaction with molecular targets through its lithium atoms and dodecenylsuccinate moiety. The lithium atoms can coordinate with various functional groups, facilitating reactions and interactions. The dodecenylsuccinate moiety provides stability and enhances the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Dilithium 1,3-butadiene: Similar in having two lithium atoms, but differs in the organic moiety.
Dilithium succinate: Lacks the dodecenyl group, making it less reactive in certain applications.
Dilithium 1,2-dialkoxide: Shares the dilithium structure but has different organic substituents.
Uniqueness
Dilithium dodecenylsuccinate is unique due to its dodecenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and stability.
Propiedades
Número CAS |
57195-23-0 |
|---|---|
Fórmula molecular |
C16H26Li2O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
dilithium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Li/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
Clave InChI |
VBCCNQNWGQWHKK-YHPRVSEPSA-L |
SMILES isomérico |
[Li+].[Li+].CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-] |
SMILES canónico |
[Li+].[Li+].CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


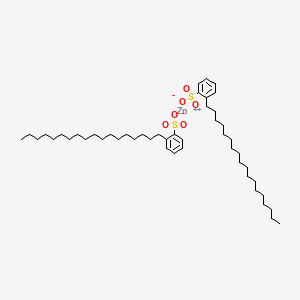

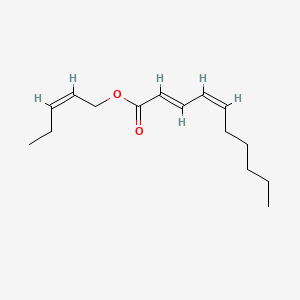
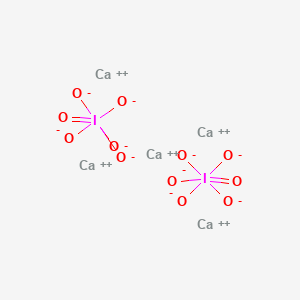
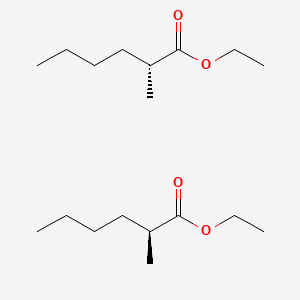
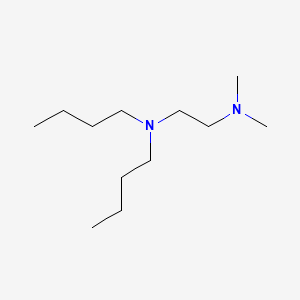
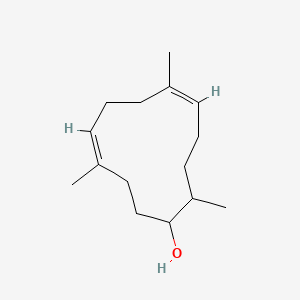
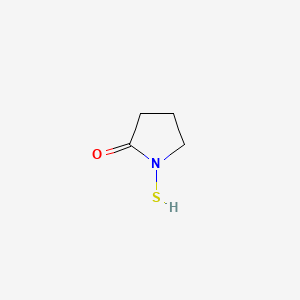
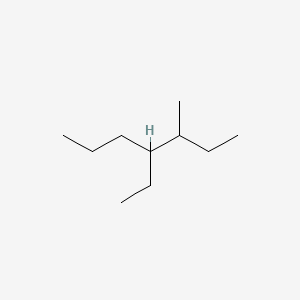
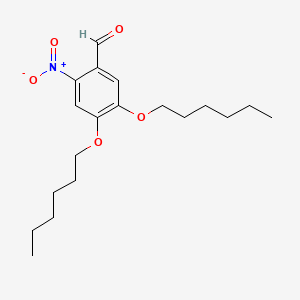
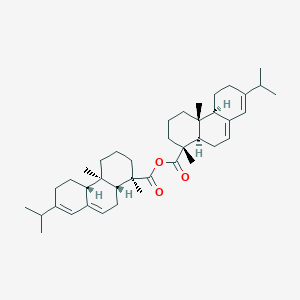
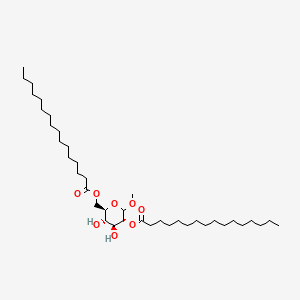
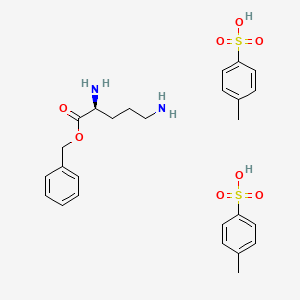
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
